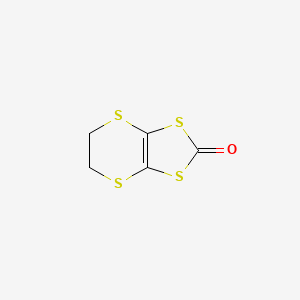

4,5-Ethylenedithio-1,3-dithiol-2-one

説明

“4,5-Ethylenedithio-1,3-dithiol-2-one” is a chemical compound with the CAS Number: 74962-29-1 . It has a molecular weight of 208.35 and its IUPAC name is 5,6-dihydro [1,3]dithiolo [4,5-b] [1,4]dithiin-2-one .

Molecular Structure Analysis

The molecular formula of “this compound” is C5H4OS4 . The InChI code for this compound is 1S/C5H4OS4/c6-5-9-3-4 (10-5)8-2-1-7-3/h1-2H2 .Physical and Chemical Properties Analysis

“this compound” is a solid at 20 degrees Celsius . It has a melting point of 128.0 to 131.0 °C .科学的研究の応用

Alternative Preparation Methods

- 4,5-Ethylenedithio-1,3-dithiole-2-thione and its derivatives have been prepared using alternative methods. For instance, the reaction of 1,3-dithiole-2,4,5-trithione with ethylene, propylene, and trans-2-butene, respectively, produces various ethylenedithio-1,3-dithiole compounds (Papavassiliou, Mousdis, & Papadima, 2000).

Complex Synthesis

- The synthesis of Ni(dddt)(edt) was accomplished by reacting disodium salts derived from 4,5-(ethylenedithio)-1,3-dithiol-2-one with NiCl2, demonstrating its utility in preparing unsymmetrical complexes (Papavassiliou & Anyfantis, 2005).

Organic Superconductors

- Research on 4,5-Ethylenedithio-1,3-dithiole-2-thione and 4,5-ethylenedithio-1,3-dithiole-2-one has focused on their use as building blocks for organic superconductors. Studies include ab initio determinations of their molecular geometries and vibrational characteristics (Jaiswal, Singh, Prasad, & Yadav, 2010).

Molecular Electronics

- The synthesis of functionalized isomeric bis(ethylenedithio)tetrathiafulvalene and dithiophenetetrathiafulvalene π-donors, incorporating 4,5-(ethylenedithio)-1,3-dithiole units, has been described, demonstrating their relevance in the field of molecular electronics (Kumar et al., 1997).

Inorganic Chemistry and Coordination Compounds

- Studies have shown the generation and trapping of phosphorus-stabilized 4,5-ethylenedithio-1,3-dithiol-ide carbanions for the synthesis of ethylenedithio-1,3-dithiafulvalenes, contributing to the development of coordination compounds (Moore & Bryce, 1991).

Mixed-Valence Systems

- The compound 4,5-Ethylenedithio-2-(thiopyran-4-ylidene)-1,3-dithiole (TP-EDTT) and its radical cation salts were prepared to study charge ordering in mixed-valence systems (Nakano et al., 2009).

Crystallography and Conductivity Studies

- Investigations into the X-ray crystal structure and electrical conductivity of certain complexes involving 4,5-ethylenedithio-1,3-dithiole-2-thione derivatives have provided insights into their conductivity properties and molecular arrangements (Kubo et al., 2002).

Organic Synthesis and Electron Donors

- Research has focused on synthesizing chiral monosubstituted derivatives of bis(ethylenedithio)tetrathiafulvalene, highlighting its potential as a substrate for preparing electroactive materials (Ozturk, Rice, & Wallis, 1995).

Supramolecular Chemistry

- The study of silver(I) complexes with 4,5-ethylenedithio-1,3-dithiole-2-thione has unveiled unique supramolecular networks. These complexes demonstrate the potential of sulfur-rich ligands in creating intricate molecular assemblies, showcasing the role of 4,5-ethylenedithio-1,3-dithiole-2-thione in supramolecular chemistry (Dai et al., 1997).

Photochemical Dynamics

- Resonance Raman intensity analysis has been used to study the photochemical dynamics of 4,5-ethylenedithio-1,3-dithiole-2-thione. This research contributes to understanding the photodynamics and electronic transitions of such compounds, relevant in photochemistry and molecular electronics (Wang et al., 2011).

Crystal Structures and Electron Density

- The synthesis and crystal structure analysis of bis(ethylenedithio)tetraselenafulvalene, along with discussions on π-electron density distribution, have provided valuable insights into the structural and electronic properties of related organic donor compounds (Courcet et al., 1998).

特性

IUPAC Name |

5,6-dihydro-[1,3]dithiolo[4,5-b][1,4]dithiin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4OS4/c6-5-9-3-4(10-5)8-2-1-7-3/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMNDMYIFMUGDMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=C(S1)SC(=O)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4OS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80346190 | |

| Record name | 4,5-Ethylenedithio-1,3-dithiol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80346190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74962-29-1 | |

| Record name | 4,5-Ethylenedithio-1,3-dithiol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80346190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 4,5-Ethylenedithio-1,3-dithiol-2-one in the synthesis of metal complexes?

A1: this compound serves as a precursor for the synthesis of disodium 1,2-ethylenedithiolate (Na2edt). [] This salt can then be reacted with metal halides, such as nickel chloride (NiCl2), to form metal complexes. For example, the reaction of Na2edt with NiCl2 in the presence of disodium 5,6-dihydro-1,4-dithiin-2,3-dithiolate (Na2dddt) yields the complex Ni(dddt)(edt). [] This method offers an alternative route to synthesizing unsymmetrical metal complexes with potential applications in materials science, particularly in the field of molecular conductors.

Q2: Can you describe an alternative synthetic route to prepare this compound?

A2: While not directly discussed in the provided research, this compound (3) can be synthesized through the reaction of 1,3,4,6-tetrathiapentalene-2,5-dione (thiapendione) (1) with 1,2-dibromoethane under basic conditions and phase-transfer catalysis. [] This reaction proceeds through a similar mechanism as the synthesis of tetrakis(trifluoromethyl)tetrathiafulvalene (5), where thiapendione undergoes cleavage and subsequent alkylation. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。